molecular formula C15H17FN2OS3 B6018743 1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone CAS No. 477333-53-2

1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone

Cat. No.: B6018743
CAS No.: 477333-53-2
M. Wt: 356.5 g/mol
InChI Key: WQXXNZQTVBFNBT-UHFFFAOYSA-N
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Description

1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a 1,3,4-thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom The compound also features a 4-fluorobenzylthio group and a 3,3-dimethyl-2-butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea. This intermediate is then cyclized with thionyl chloride to form the 1,3,4-thiadiazole ring. The resulting compound is further reacted with 3,3-dimethyl-2-butanone in the presence of a base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains.

    Medicine: The compound is being investigated for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of cancer cells.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity and stability.

Mechanism of Action

The mechanism of action of 1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes involved in key biological processes, such as DNA replication and protein synthesis. It can also disrupt the integrity of cell membranes, leading to cell death. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone can be compared with other thiadiazole derivatives, such as:

These compounds share similar structural features but differ in their specific substituents and functional groups. The unique combination of the 4-fluorobenzylthio group and the 3,3-dimethyl-2-butanone moiety in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2OS3/c1-15(2,3)12(19)9-21-14-18-17-13(22-14)20-8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXXNZQTVBFNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477333-53-2
Record name 1-((5-((4-FLUOROBENZYL)THIO)-1,3,4-THIADIAZOL-2-YL)THIO)-3,3-DIMETHYL-2-BUTANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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